3-(2-Bromoanilino)-6,7-dimethoxy-2-benzofuran-1(3H)-one
Description
3-(2-Bromoanilino)-6,7-dimethoxy-2-benzofuran-1(3H)-one is a synthetic benzofuranone derivative characterized by a brominated anilino substituent at the 3-position and methoxy groups at the 6- and 7-positions of the benzofuranone core. The compound’s structure combines a planar aromatic system with electron-donating methoxy groups and a brominated aromatic amine, which may influence its electronic properties, solubility, and biological activity.
Properties
IUPAC Name |
3-(2-bromoanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-20-12-8-7-9-13(14(12)21-2)16(19)22-15(9)18-11-6-4-3-5-10(11)17/h3-8,15,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNLWUZIQMVZML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC=C3Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396775 | |
| Record name | 3-(2-Bromoanilino)-6,7-dimethoxy-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5987-99-5 | |
| Record name | 3-(2-Bromoanilino)-6,7-dimethoxy-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoanilino)-6,7-dimethoxy-2-benzofuran-1(3H)-one typically involves multiple steps:
Bromination of Aniline: Aniline is first brominated using copper(II) bromide (CuBr2) in a suitable solvent such as tetrahydrofuran.
Formation of Benzofuran Ring: The brominated aniline is then reacted with a dimethoxy-substituted benzofuran precursor under specific conditions to form the desired benzofuran ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and environmentally friendly solvents to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoanilino)-6,7-dimethoxy-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution Products: Various substituted benzofuran derivatives.
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Scientific Research Applications
3-(2-Bromoanilino)-6,7-dimethoxy-2-benzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Bromoanilino)-6,7-dimethoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(2-Bromoanilino)-6,7-dimethoxy-2-benzofuran-1(3H)-one with structurally related compounds, focusing on substituents, molecular features, and applications:
Key Structural and Functional Differences:
Methoxy Positioning: The 6,7-dimethoxy arrangement in the target compound contrasts with the 4,6- or 5,7-dimethoxy isomers in cytosporone A analogs, where positional isomerism significantly impacts biological activity (e.g., allelopathic inhibition) .
Biological Activity: Resorcinolic lipids (e.g., 3-heptyl-3-hydroxy-5,7-dimethoxy-2-benzofuran-1(3H)-one) exhibit millimolar-range inhibition of plant germination, attributed to their hydrophobic alkyl chains and hydroxyl groups . The target compound’s bromoanilino group may enhance binding to biological targets via halogen bonding. The benzothiazolone analog 2-[(3-Bromoanilino)methyl]-1,2-benzothiazol-3(2H)-one demonstrates the importance of bromoanilino motifs in bioactive molecule design, though its specific activity remains under investigation .
Synthetic Utility: Dihydrobenzofuranones, such as (2S,3S)-3-(3-Bromophenyl)-6,6-dimethyl-2-nitro-2,3,6,7-tetrahydrobenzofuran-4(5H)-one, are versatile intermediates in organocatalytic reactions, highlighting the broader applicability of brominated benzofuran scaffolds in asymmetric synthesis .
Research Findings and Data
- Crystallography : Meconin (6,7-dimethoxy-2-benzofuran-1(3H)-one) has been extensively characterized via X-ray diffraction, with key bond lengths (C=O: 1.21 Å, C–O: 1.36 Å) and torsion angles providing a benchmark for structural comparisons .
- Allelopathic Activity : The 3-heptyl-3-hydroxy-5,7-dimethoxy analog reduces Lactuca sativa hypocotyl and radicle growth by >50% at 1 mM, whereas its 4,6-dimethoxy isomer shows diminished activity, underscoring the role of substituent positioning .
Biological Activity
3-(2-Bromoanilino)-6,7-dimethoxy-2-benzofuran-1(3H)-one, with the CAS number 5987-99-5, is a complex organic compound belonging to the class of benzofuran derivatives. Its unique structure features a brominated aniline moiety attached to a dimethoxy-substituted benzofuran ring, which is significant for its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHBrN O |
| Molecular Weight | 364.19 g/mol |
| IUPAC Name | This compound |
| InChI Key | InChI=1S/C16H14BrNO4/c1-20-12-8-7-9-13(14(12)21-2)16(19)22-15(9)18-11-6-4-3-5-10(11)17/h3-8,15,18H,1-2H3 |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. In various studies, it has been tested against both Gram-positive and Gram-negative bacteria, as well as fungi.
Case Study: Antimicrobial Screening
In a study assessing the antimicrobial activity of various compounds including derivatives of benzofuran, it was found that several exhibited selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans . The minimal inhibitory concentrations (MICs) for some tested compounds are summarized in the following table:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Bacillus subtilis | TBD |
| Other Benzofuran Derivatives | Candida albicans | TBD |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies show that certain derivatives of benzofuran can induce cytotoxic effects on various cancer cell lines while demonstrating lower toxicity towards normal cells. This selectivity is crucial for developing potential therapeutic agents.
Case Study: Cytotoxicity Testing
In research focused on the cytotoxic effects of benzofuran derivatives, compounds were tested against several cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The findings suggested that this compound could serve as a lead compound for further development in anticancer therapy due to its ability to selectively target cancer cells while sparing normal cells .
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:
Molecular Targets:
- Enzymes involved in metabolic pathways
- Receptors related to cell signaling
Biochemical Pathways:
The compound may influence pathways associated with apoptosis (programmed cell death), cell proliferation, and gene expression modulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
